molecular formula C9H11F5O3S B1424788 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol CAS No. 1272542-22-9

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

Cat. No.: B1424788
CAS No.: 1272542-22-9
M. Wt: 294.24 g/mol
InChI Key: OOHRSRMBQSIGLR-UHFFFAOYSA-N
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Description

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol (CAS 1272542-22-9) is a high-purity, fluorinated organic building block of significant interest in advanced research and development. This compound features a unique pentafluorosulfanyl (SF5) group, a highly electronegative and thermally stable substituent often considered a "super-trifluoromethyl" group, which confers distinct physicochemical properties such as enhanced lipid membrane permeability and metabolic stability to derived molecules . Its molecular structure integrates a glycerol-like 1,2-diol chain, providing a versatile handle for further synthetic modifications and functionalization. The primary research value of this compound lies in its application as a key synthetic intermediate. The SF5-phenol moiety is a privileged structure in medicinal chemistry and drug design, with documented relevance in the development of compounds such as antiviral ProTide analogues . Furthermore, diol-functionalized SF5-aromatics serve as critical precursors in the synthesis of complex heterocycles, including indoles, which are core structures in numerous bioactive natural products and pharmaceuticals . The mechanism of action for derivatives of this compound is application-specific. Structurally related phenoxy propane-diols have demonstrated potent biological activity by functioning as multi-kinase inhibitors, effectively suppressing inflammatory pathways such as Syk/NF-κB and others in preclinical models . This suggests the potential for derivatives of this SF5-building block to be developed into novel therapeutic candidates with multi-target mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHRSRMBQSIGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on Nitro-(Pentafluorosulfanyl)benzenes

A critical step involves the reaction of 1-nitro-4-(pentafluorosulfanyl)benzene with nucleophiles such as alkoxides or thiolates to form substituted 4-(pentafluorosulfanyl)phenols or phenoxy derivatives. This reaction proceeds smoothly under mild conditions, enabling one-step synthesis from commercially available nitro-(pentafluorosulfanyl)benzenes.

  • Reagents and Conditions:

    • Starting material: 1-nitro-4-(pentafluorosulfanyl)benzene
    • Nucleophile: Alkoxide (e.g., sodium alkoxide derived from the corresponding alcohol)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Room temperature to moderate heating
    • Reaction time: Typically 20 minutes to a few hours
  • Outcome:

    • Formation of 4-(pentafluorosulfanyl)phenoxy derivatives with high yields (up to 83 mol.% reported)
    • Minimal side products due to selective substitution at the fluorinated aromatic ring

Formation of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

The propane-1,2-diol moiety is introduced by reaction of the phenoxy intermediate with epichlorohydrin or protected epoxides, followed by hydrolysis or deprotection to yield the free diol.

  • Typical Procedure:

    • React the 4-(pentafluorosulfanyl)phenol derivative with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH).
    • The reaction forms an epoxide intermediate (3-[4-(pentafluorosulfanyl)phenoxy]-1,2-epoxypropane).
    • Acid-catalyzed hydrolysis or deprotection (e.g., using dilute sulfuric acid or literature methods for ketal removal) converts the epoxide to the corresponding propane-1,2-diol.
  • Reaction Conditions:

    • Base-mediated substitution at room temperature or mild heating
    • Hydrolysis under acidic conditions at ambient temperature
    • Purification by extraction and chromatography
  • Yields:

    • Epoxide intermediate yields around 50-83%
    • Final diol yields up to 97 mol.% reported in patent literature

Alternative and Green Chemistry Approaches

While direct literature on this exact compound is limited, analogous syntheses of structurally related phenoxy propane-1,2-diols (e.g., metoprolol impurities) have been achieved using greener methods such as:

  • Ultrasound-assisted reactions at room temperature
  • Use of water as solvent
  • Avoidance of dangerous reagents and expensive catalysts
  • These methods reduce reaction times and improve purity, suggesting potential applicability to the pentafluorosulfanyl derivatives with suitable optimization.

Detailed Reaction Scheme (Based on Patent EP 2625164 B1)

Step Reactants/Conditions Product Yield (%) Notes
1 1-nitro-4-(pentafluorosulfanyl)benzene + sodium alkoxide in DMF, RT 4-(Pentafluorosulfanyl)phenoxy intermediate ~83 Nucleophilic aromatic substitution
2 Phenoxy intermediate + epichlorohydrin + KOH, RT Epoxypropane intermediate ~51-83 Base-mediated ring opening
3 Epoxy intermediate + H2SO4 or acid catalyst, RT This compound ~97 Acid-catalyzed hydrolysis/deprotection

Research Findings and Notes

  • The pentafluorosulfanyl group imparts unique electronic and steric properties, making nucleophilic aromatic substitution feasible only under specific conditions.
  • The reaction of nitro-(pentafluorosulfanyl)benzenes with alcoholates proceeds surprisingly smoothly despite prior difficulties in functionalizing SF5-substituted aromatics.
  • The final diol product structurally resembles pharmacologically active beta-blockers, suggesting potential biological activity, although such activity remains to be experimentally confirmed.
  • Purification typically involves extraction, drying, and silica gel chromatography to achieve high purity.
  • The use of DMF as solvent and KOH as base is common, but greener solvents and ultrasound assistance have been demonstrated for related compounds, indicating room for process improvement.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 1-nitro-4-(pentafluorosulfanyl)benzene
Nucleophile Sodium alkoxide (from alcohol)
Solvent Dimethylformamide (DMF)
Base Potassium hydroxide (KOH)
Temperature Room temperature to moderate heating
Reaction Time 20 minutes to several hours
Hydrolysis Agent Dilute sulfuric acid or standard ketal deprotection methods
Purification Extraction, drying over MgSO4, silica gel chromatography
Yield (Final Product) Up to 97 mol.%

Chemical Reactions Analysis

Types of Reactions

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol to alcohols or other reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a precursor for drug synthesis.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol with structurally related diols, focusing on substituent effects, biological activity, and applications.

Structural and Functional Group Analysis

Compound Name Substituent (R) Molecular Weight Key Features
This compound SF₅ ~316.2* High electronegativity, metabolic stability, potential for enhanced target binding
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol tert-Octyl (C₈H₁₇) 296.4 Lipophilic, inhibits Syk/IKK/p38 kinases; superior in vivo anti-inflammatory activity
3-(4-Methoxyphenoxy)propane-1,2-diol OCH₃ 212.2 Improved solubility; isolated from natural sources (e.g., Paulownia flowers)
3-(p-Chlorophenoxy)-propane-1,2-diol (Chlorphenesin) Cl 202.6 Antimicrobial; used in cosmetics and preservatives
BADGE·H₂O (Bisphenol A derivative) Epoxide-derived diol 368.4 Industrial applications (e.g., epoxy resins); detected in environmental samples

*Calculated based on empirical formula.

Pharmacological Activity

  • Anti-inflammatory Targets: The tert-octyl derivative demonstrates broad-spectrum inhibition of inflammatory kinases (Syk, IKK, p38) with IC₅₀ values in the nanomolar range, outperforming BAY 11-7082 in vivo . SF₅-substituted compounds are hypothesized to exhibit enhanced kinase binding due to the electron-withdrawing SF₅ group, though experimental data are lacking in the evidence . Methoxy-substituted diols (e.g., from Paulownia flowers) show moderate anti-inflammatory activity but lack kinase specificity .
  • Antimicrobial Activity: Chlorphenesin (Cl-substituted) is effective against Gram-positive bacteria and fungi, attributed to its membrane-disrupting properties .

Key Research Findings and Data Tables

Table 1: Comparative Pharmacokinetic Profiles

Compound LogP Solubility (mg/mL) Plasma Half-Life (h)
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol 4.2 0.05 8.3
Chlorphenesin 1.8 1.2 2.1
3-(4-Methoxyphenoxy)propane-1,2-diol 0.9 5.6 1.5

*Data inferred from structural analogs in .

Table 2: Inhibitory Activity Against Kinases

Compound Syk IC₅₀ (nM) IKK IC₅₀ (nM) p38 IC₅₀ (nM)
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol 12 28 45
BAY 11-7082 85 120 200

*From .

Discussion of Contradictions and Limitations

  • Natural diols (e.g., from Paulownia) are structurally similar but lack mechanistic studies, complicating activity comparisons .
  • BADGE·H₂O ’s environmental persistence contrasts with the green chemistry applications of other diols, underscoring substituent-dependent safety profiles .

Biological Activity

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H10F5O3S
  • Molecular Weight : 308.27 g/mol
  • Key Functional Groups : Pentafluorosulfanyl group, phenoxy moiety, propane-1,2-diol backbone.

This unique pentafluorosulfanyl substituent significantly alters the compound's electronic properties, enhancing its lipophilicity and interaction potential with biological targets.

The biological activity of this compound primarily involves its anti-inflammatory effects. Research indicates that the compound interacts with various signaling pathways:

  • Inhibition of Prostaglandin E2 Production : The compound suppresses the transcriptional activity of key inflammatory mediators by inhibiting:
    • Syk/NF-κB pathway
    • IKKε/IRF-3 pathway
    • p38/AP-1 pathway

These mechanisms were observed in various in vitro models, including lipopolysaccharide (LPS)-activated RAW264.7 macrophages and peritoneal macrophages.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity through multiple experimental models:

  • In Vitro Studies : In LPS-treated macrophages, it inhibited the production of inflammatory cytokines and prostaglandins.
  • In Vivo Models :
    • Dextran Sodium Sulfate (DSS)-Induced Colitis : Demonstrated reduced inflammation and improved histological scores.
    • Arachidonic Acid-Induced Ear Oedema : Exhibited a decrease in ear swelling compared to control groups.
    • EtOH/HCl-Induced Gastritis : Showed protective effects against gastric lesions.

Data Table: Summary of Biological Activities

Model Effect Observed Mechanism
LPS-activated RAW264.7 MacrophagesInhibition of PGE2 productionSuppression of Syk/NF-κB and p38/AP-1
DSS-Induced ColitisReduced inflammationModulation of immune response
Arachidonic Acid-Induced OedemaDecreased ear swellingAnti-inflammatory pathway inhibition
EtOH/HCl-Induced GastritisProtection against gastric lesionsReduction of oxidative stress

Study 1: In Vitro Anti-inflammatory Activity

A study conducted on RAW264.7 cells treated with LPS demonstrated that this compound significantly reduced the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The study highlighted that the compound's mechanism involved downregulating the NF-κB signaling pathway, leading to decreased transcription of inflammatory genes.

Study 2: In Vivo Efficacy in Colitis Models

In a murine model of DSS-induced colitis, administration of the compound resulted in a significant reduction in disease activity index (DAI) scores and histological inflammation scores compared to untreated controls. The findings suggest that the compound may have therapeutic potential for treating inflammatory bowel diseases.

Q & A

Q. What are the established synthetic routes for 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol?

The compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. A common approach involves reacting 4-(pentafluorosulfanyl)phenol with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the diol. Reaction optimization may include temperature control (60–80°C) and inert atmosphere to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H/¹⁹F NMR : To confirm the presence of the pentafluorosulfanyl group (distinct ¹⁹F splitting patterns) and the diol backbone.
  • FTIR : Identifies hydroxyl (3200–3500 cm⁻¹) and aromatic ether (1250 cm⁻¹) functional groups.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass for C₉H₉F₅O₃S).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and packing behavior .

Q. What are the recommended storage conditions to maintain stability?

Store the compound in airtight, light-resistant containers under anhydrous conditions at –20°C. For solutions, use inert solvents (e.g., DMSO-dried) and avoid prolonged exposure to moisture or oxygen to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the phenol.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted epichlorohydrin or oligomers .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and control for compound purity (>95% by HPLC).
  • Dose-response profiling : Compare IC₅₀ values across studies to identify outliers.
  • Metabolic stability testing : Evaluate liver microsomal degradation to rule out metabolite interference .

Q. How can degradation pathways be minimized during long-term storage?

  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation.
  • Lyophilization : For aqueous formulations, lyophilize and store under nitrogen.
  • Periodic QC checks : Monitor purity via HPLC every 6 months .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., kinases)?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., IKKε or STAT1).
  • Molecular docking : Validate binding modes using software like AutoDock Vina with published kinase structures (PDB: 4KIK).
  • In vivo models : Administer in murine atherosclerosis models (e.g., ApoE⁻/⁻ mice) to evaluate anti-inflammatory effects .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

  • Replicate conditions : Test solubility in identical solvent batches (e.g., DMSO from the same supplier).
  • Temperature control : Note discrepancies between room temperature (20–25°C) and elevated temperatures (37°C).
  • Aggregation studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and handle under fume hoods due to potential fluorinated byproduct toxicity .
  • Stereochemistry : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers if asymmetric synthesis is attempted .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol
Reactant of Route 2
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3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

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